molecular formula C24H26F2N4O B260808 [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B260808
M. Wt: 424.5 g/mol
InChI Key: WWSKJQMUOLMYHS-UHFFFAOYSA-N
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Description

[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and the attachment of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into their function and regulation .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices .

Mechanism of Action

The mechanism of action of [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H26F2N4O

Molecular Weight

424.5 g/mol

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methanone

InChI

InChI=1S/C24H26F2N4O/c1-23(2)10-16-11-24(3,13-23)14-29(16)22(31)17-12-27-30-19(20(25)26)9-18(28-21(17)30)15-7-5-4-6-8-15/h4-9,12,16,20H,10-11,13-14H2,1-3H3

InChI Key

WWSKJQMUOLMYHS-UHFFFAOYSA-N

SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C)C

Origin of Product

United States

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